molecular formula C19H22N4O2 B5409573 1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide

1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide

Cat. No.: B5409573
M. Wt: 338.4 g/mol
InChI Key: AYFJKVVLHPIVJB-UHFFFAOYSA-N
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Description

1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the cyclopropane carboxamide group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various carbonyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a cyclopropane carboxamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c20-17(24)19(8-9-19)18(25)23-10-6-14(7-11-23)16-15(12-21-22-16)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H2,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJKVVLHPIVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C(=O)C4(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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